molecular formula C12H12O2 B12665250 Spiro(cyclopentane-1,1'(3'H)-isobenzofuran)-3'-one CAS No. 73090-06-9

Spiro(cyclopentane-1,1'(3'H)-isobenzofuran)-3'-one

Cat. No.: B12665250
CAS No.: 73090-06-9
M. Wt: 188.22 g/mol
InChI Key: QKLSNEUUBSCPLL-UHFFFAOYSA-N
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Description

Spiro(cyclopentane-1,1’(3’H)-isobenzofuran)-3’-one is a spiro compound characterized by a unique structure where a cyclopentane ring is fused to an isobenzofuran ring system. Spiro compounds are known for their rigid and complex structures, which make them interesting targets in synthetic organic chemistry and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing spiro compounds involves the (3 + 2) cycloaddition reactions. For instance, a chemo- and diastereo-selective (3 + 2) cycloaddition reaction between donor-acceptor cyclopropanes and α,β-unsaturated enamides can be used to prepare spiro(cyclopentane-1,1’(3’H)-isobenzofuran)-3’-one . This reaction is typically promoted by simple and inexpensive catalysts like NaOH.

Industrial Production Methods

While specific industrial production methods for spiro(cyclopentane-1,1’(3’H)-isobenzofuran)-3’-one are not well-documented, the general approach involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Spiro(cyclopentane-1,1’(3’H)-isobenzofuran)-3’-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield spiro compounds with additional oxygen-containing functional groups, while reduction might yield more saturated spiro compounds.

Scientific Research Applications

Spiro(cyclopentane-1,1’(3’H)-isobenzofuran)-3’-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which spiro(cyclopentane-1,1’(3’H)-isobenzofuran)-3’-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro(cyclopentane-1,1’(3’H)-isobenzofuran)-3’-one is unique due to its specific fusion of a cyclopentane ring with an isobenzofuran ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

73090-06-9

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

spiro[2-benzofuran-3,1'-cyclopentane]-1-one

InChI

InChI=1S/C12H12O2/c13-11-9-5-1-2-6-10(9)12(14-11)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2

InChI Key

QKLSNEUUBSCPLL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C3=CC=CC=C3C(=O)O2

Origin of Product

United States

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